methyl 3-(6-bromopyridin-3-yl)propanoate
Description
Methyl 3-(6-bromopyridin-3-yl)propanoate is a pyridine derivative characterized by a bromine substituent at the 6-position of the pyridine ring and a methyl ester group attached via a propanoate linker. The molecular formula is inferred as C₉H₁₀BrNO₂, with a molecular weight of approximately 244.09 g/mol (adjusted from the ethyl analog’s 258.115 g/mol ).
The bromine atom at the pyridine’s 6-position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows hydrolysis to carboxylic acids for further derivatization . Synthesis likely involves catalytic methods, as seen in analogous compounds using iridium catalysts and Hantzsch esters .
Properties
CAS No. |
1616279-59-4 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-bromopyridin-3-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification process involves the reaction of the brominated pyridine with a carboxylic acid or its derivative under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxides, reduced compounds, and hydrolyzed products .
Scientific Research Applications
Methyl 3-(6-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Halogenated Derivatives: Bromine and chlorine in compounds like methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate enhance electrophilicity, enabling nucleophilic aromatic substitution or metal-catalyzed coupling . Amino/Fluoro Groups: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate’s amino group facilitates hydrogen bonding, while fluorine’s electronegativity modulates electronic properties . Boronic Acid: 6-(BOC-Methylamino)pyridine-3-boronic acid is tailored for Suzuki-Miyaura reactions, a contrast to the ester-based reactivity of the target compound .
Ester Variations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
